molecular formula C78H142N22O20 B612456 AIP Myristoylated CAS No. 201422-04-0

AIP Myristoylated

Cat. No. B612456
CAS RN: 201422-04-0
M. Wt: 1708.12
InChI Key: QKOOKZWMKXOQRL-YJDHHEDVSA-N
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Description

AIP Myristoylated, also known as Autocamtide-2-related inhibitory peptide (myristoylated), is a highly-specific and potent inhibitor of CaM kinase II . The sequence of AIP Myristoylated is derived from autocamtide-2, but alanine is substituted for threonine at the 9-position . It is synthesized as a lyophilized trifluoroacetate salt .


Synthesis Analysis

AIP Myristoylated is synthetically produced . The sequence is N-Myr-Lys-Lys-Ala-Leu-Arg-Arg-Gln-Glu-Ala-Val-Asp-Ala-Leu . .


Physical And Chemical Properties Analysis

AIP Myristoylated appears as a powder . It is soluble in 30% acetic acid in water (5 mg/ml) . The product should be protected from moisture and stored at -20°C for long-term storage .

Scientific Research Applications

CaM Kinase II Inhibition

AIP Myristoylated is a potent and specific substrate competitive inhibitor of Calmodulin-Dependent Protein Kinase II (CaMKII) . It is derived from Autocamtide-2, a substrate for CaMKII, with the Thr-9 phosphorylation site substituted with Ala .

Enhanced Cell Permeability

This compound is an enhanced cell permeable derivative of Autocamtide-2-related inhibitory peptide . This means it can easily cross cell membranes, making it useful in studies where intracellular delivery of the compound is required .

Addiction Research

In the field of addiction research, AIP Myristoylated has been used to block the reinstatement of morphine-seeking behavior in vivo . This suggests it could be a valuable tool in studying the neurobiological mechanisms underlying drug addiction .

Neuroprotection

AIP Myristoylated has been found to have a neuroprotective effect on N-methyl-D-aspartate-induced cell death in retinal neurons . This indicates potential applications in the study and treatment of neurodegenerative diseases .

Antifungal Activity

Research has shown that myristoylated peptides, including AIP Myristoylated, have in vitro and in vivo antifungal activity against a range of pathogen fungi belonging to Candida spp., including the multidrug-resistant C. auris . This suggests potential applications in the development of new antifungal treatments .

Biofilm Disruption

The antifungal activity of AIP Myristoylated extends to biofilms of C. albicans, C. tropicalis, and C. auris . Biofilms are a major challenge in clinical settings due to their increased resistance to antimicrobial treatments, so this represents a significant potential application .

Mechanism of Action

Target of Action

AIP Myristoylated, also known as Myr-AIP, is a highly potent and specific substrate competitive inhibitor of Calmodulin-Dependent Protein Kinase II (CaMKII) . CaMKII is a protein involved in various biological functions, including signal transduction, cellular localization, and oncogenesis .

Mode of Action

AIP Myristoylated is derived from Autocamtide-2, a substrate for CaMKII, with the Thr-9 phosphorylation site substituted with Ala . It interacts with CaMKII, inhibiting its activity and causing changes in synaptic transmission . The inhibition of CaMKII by AIP Myristoylated can erase Long-Term Potentiation (LTP), a process crucial for learning and memory .

Biochemical Pathways

The primary biochemical pathway affected by AIP Myristoylated is the CaMKII pathway. CaMKII is involved in long-term potentiation, a process that strengthens the connections between neurons and is a cellular model for learning and memory . By inhibiting CaMKII, AIP Myristoylated impacts this pathway and its downstream effects.

Pharmacokinetics

It is known to be an enhanced cell-permeable derivative of autocamtide-2-related inhibitory peptide , suggesting it can readily cross cell membranes to exert its effects.

Result of Action

The inhibition of CaMKII by AIP Myristoylated has significant effects at the molecular and cellular levels. It contributes to synaptic transmission and is required for the maintenance of LTP . Inhibition of CaMKII can erase LTP and enhance subsequent LTP . These findings strongly support the role of CaMKII as a molecular storage device .

properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-6-(tetradecanoylamino)hexanoyl]amino]hexanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C78H142N22O20/c1-11-12-13-14-15-16-17-18-19-20-21-32-60(102)86-38-25-23-28-50(80)67(110)92-51(29-22-24-37-79)68(111)89-47(8)64(107)97-56(41-44(2)3)74(117)94-53(31-27-40-88-78(84)85)70(113)93-52(30-26-39-87-77(82)83)71(114)95-54(33-35-59(81)101)72(115)96-55(34-36-61(103)104)69(112)90-49(10)66(109)100-63(46(6)7)75(118)98-57(43-62(105)106)73(116)91-48(9)65(108)99-58(76(119)120)42-45(4)5/h44-58,63H,11-43,79-80H2,1-10H3,(H2,81,101)(H,86,102)(H,89,111)(H,90,112)(H,91,116)(H,92,110)(H,93,113)(H,94,117)(H,95,114)(H,96,115)(H,97,107)(H,98,118)(H,99,108)(H,100,109)(H,103,104)(H,105,106)(H,119,120)(H4,82,83,87)(H4,84,85,88)/t47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,63-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKOOKZWMKXOQRL-YJDHHEDVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(=O)NCCCCC(C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCC(=O)NCCCC[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C78H142N22O20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1708.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Q & A

Q1: What is the role of calmodulin kinase II (CaMKII) in the activity of L-type Ca2+ channels?

A1: The research presented in the paper "Calmodulin kinase II activation is required for the maintenance of basal activity of L-type Ca2+ channels in guinea-pig ventricular myocytes" [] demonstrates that CaMKII plays a crucial role in maintaining the basal activity of L-type Ca2+ channels. [] This conclusion is supported by experiments using the CaMKII inhibitor, AIP Myristoylated. When applied to guinea pig ventricular myocytes, AIP Myristoylated significantly inhibited Ca2+ channel activity in both cell-attached and inside-out patch-clamp configurations. [] This suggests that ongoing CaMKII activity is necessary for these channels to function correctly.

Q2: How does AIP Myristoylated help researchers understand the mechanisms of L-type Ca2+ channel regulation?

A2: AIP Myristoylated is a valuable tool for researchers studying L-type Ca2+ channels because it specifically inhibits CaMKII. [] By observing the effects of AIP Myristoylated on channel activity under different experimental conditions, researchers can gain insights into how CaMKII regulates these channels. For example, the study demonstrated that AIP Myristoylated could block the recovery of Ca2+ channel activity typically seen after rundown in the presence of calmodulin and ATP. [] This finding provides further evidence that CaMKII activity is essential for maintaining normal L-type Ca2+ channel function.

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